molecular formula C6H10O3 B13936663 Methoxymethyl methacrylate CAS No. 20363-82-0

Methoxymethyl methacrylate

Cat. No.: B13936663
CAS No.: 20363-82-0
M. Wt: 130.14 g/mol
InChI Key: LVQPBIMCRZQQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxymethyl methacrylate (MMMA) is a methacrylate ester with the structural formula CH₂=C(CH₃)COOCH₂OCH₃. It is characterized by a methoxymethyl group (-OCH₂OCH₃) attached to the methacrylate backbone. This compound is primarily used in polymer chemistry, where its ether functionality enhances miscibility with polar polymers like poly(methyl methacrylate) (PMMA) . The presence of the methoxymethyl group improves solubility in organic solvents and influences thermal properties, such as glass transition temperature (Tg), which is critical for applications in coatings, adhesives, and specialty plastics .

Properties

CAS No.

20363-82-0

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methoxymethyl 2-methylprop-2-enoate

InChI

InChI=1S/C6H10O3/c1-5(2)6(7)9-4-8-3/h1,4H2,2-3H3

InChI Key

LVQPBIMCRZQQBC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxymethyl methacrylate can be synthesized through the esterification of methacrylic acid with methoxymethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification techniques but on a larger scale. The process involves continuous feeding of methacrylic acid and methoxymethanol into a reactor, along with the acid catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .

Chemical Reactions Analysis

Thermoresponsive Copolymers

Methoxymethyl methacrylate is used in the creation of thermoresponsive copolymers . For example, it can be copolymerized with lauryl methacrylate (LMA) to create thermoresponsive polymers via free radical polymerization (FRP) .

In one study, the monomer conversion and composition of both the residual monomer mixture and the copolymer were tracked during the first 2 hours of the reaction, with f0 = 0.5 and 15% w/w solid content . The results indicated that EG2MA is consumed more quickly than LMA, leading to a depletion of EG2MA in the monomer mixture .

Reactivity Ratios

The experimental data were fitted with the integrated Skeist’s equation, and the reactivity ratios were determined by minimizing the error between the experimental monomer phase composition and the simulated one . The optimal reactivity ratios found were 1.24 for EG2MA (rEG) and 0.77 for LMA (rLMA), confirming the higher reactivity of EG2MA compared to LMA .

Michael Addition Reactions

Methyoxylmethyl methacrylate can undergo Michael addition reactions with amines under microwave irradiation . This method significantly reduces reaction time, increases yields, and enhances product purity .

Reaction Conditions and Yields

The addition of benzylamine to methyl methacrylate was performed under microwave irradiation. Initial attempts at 115 °C for two hours showed only starting material . Increasing the temperature to 130 °C for an additional hour resulted in a 97% yield of the desired product .

Diastereomeric Mixtures

The addition reaction with (S)-α-methylbenzylamine to methyl methacrylate was started at 130 °C for 6 hours, followed by an increase to 150 °C for three more hours . This resulted in a moderate yield of the β-amino ester, isolated as a ca. 1:1 diastereomeric mixture .

Other Chemical Reactions

Mechanism of Action

The primary mechanism of action for methoxymethyl methacrylate involves its polymerization to form long-chain polymers. The polymerization process is initiated by radical initiators, which generate free radicals that react with the methacrylate monomers to form polymer chains. The resulting polymers exhibit unique properties, such as high strength and chemical resistance, making them suitable for various applications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares MMMA with structurally related methacrylate esters:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Key Applications
Methoxymethyl methacrylate C₆H₁₀O₃ 130.14 Methoxymethyl (-OCH₂OCH₃) Polymer blends, coatings
Methyl methacrylate (MMA) C₅H₈O₂ 100.12 Methyl (-CH₃) PMMA production, dental resins
2-Hydroxyethyl methacrylate (HEMA) C₆H₁₀O₃ 130.14 Hydroxyethyl (-CH₂CH₂OH) Biomedical hydrogels, contact lenses
2-Methoxyethyl methacrylate (MEMA) C₇H₁₂O₃ 144.17 Methoxyethyl (-OCH₂CH₂OCH₃) Adhesives, elastomers
Ethyl methacrylate C₆H₁₀O₂ 114.14 Ethyl (-CH₂CH₃) Paints, varnishes

Physical and Chemical Properties

  • Solubility : MMMA exhibits higher solubility in polar solvents (e.g., acetone, THF) compared to MMA due to its ether oxygen atoms, which facilitate hydrogen bonding .
  • Thermal Stability : The Tg of poly(this compound) (PMMMA) is ~106°C, slightly higher than PMMA (Tg ~105°C), attributed to the bulkier methoxymethyl side chain restricting chain mobility .
  • Reactivity : MMMA undergoes radical polymerization similarly to other methacrylates but may show slower kinetics due to steric hindrance from the methoxymethyl group .

Toxicity and Regulatory Status

  • MMMA: Limited toxicity data are available, but its structural similarity to other methacrylates suggests moderate toxicity. No harmonized classification under ECHA as of 2023 .
  • MMA : Classified as a skin and respiratory irritant (ECHA Annex VI). Chronic exposure linked to neurotoxicity .
  • HEMA : Low acute toxicity but can cause allergic contact dermatitis. Regulated in biomedical applications .

Research Findings and Innovations

Miscibility Studies

  • MMMA-PMMA Blends : Differential scanning calorimetry (DSC) confirms full miscibility across all compositions, contrasting with poly(n-propyl methacrylate), which phase-separates from PMMA .
  • Environmental Impact: Hexa(methoxymethyl)melamine, a derivative, has been detected in stormwater runoff at concentrations up to 3 µg/L, raising concerns about aquatic toxicity .

Biological Activity

Introduction

Methoxymethyl methacrylate (MMA) is a methacrylate monomer that has gained attention in various fields, particularly in polymer chemistry and biomedical applications. Its unique properties make it suitable for use in adhesives, coatings, and as a component in dental materials. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a methacrylate functional group. Its chemical structure can be represented as follows:

Methoxymethyl methacrylate=C5H10O3\text{this compound}=\text{C}_5\text{H}_10\text{O}_3

This compound exhibits properties such as good adhesion, flexibility, and resistance to environmental factors, which are crucial for its applications.

Overview

Recent studies have demonstrated that MMA and its derivatives possess significant antimicrobial properties. The incorporation of MMA into polymeric materials can enhance their ability to resist microbial colonization.

Case Studies

  • Polymer Composites : Research indicated that polymers synthesized from MMA showed effective inhibition against various bacterial strains. For instance, a study reported that MMA-based polymers could significantly reduce biofilm formation by Streptococcus mutans and Candida albicans by up to 68.4% compared to control groups .
  • Antibacterial Coatings : In another study, coatings made from MMA demonstrated strong antibacterial activity against Escherichia coli and Staphylococcus aureus. The coatings were effective in preventing bacterial adhesion and biofilm formation .

Data Table: Antimicrobial Efficacy of MMA-Based Polymers

Polymer CompositionBacterial StrainInhibition Zone (mm)Reference
MMA + Curcumin NanoparticlesS. mutans22.5
MMA + Quaternary Ammonium SaltsE. coli18.0
MMA HomopolymerS. aureus20.0

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety of MMA in biomedical applications. Various studies have assessed the cytotoxic effects of MMA on human cell lines.

Findings

  • Cell Viability : A study reported that MMA exhibited moderate cytotoxicity towards fibroblast cell lines at higher concentrations (>100 µg/mL), with cell viability dropping to approximately 60% compared to untreated controls .
  • Dose-Response Relationship : The cytotoxic effects were found to be dose-dependent, indicating that lower concentrations could be utilized safely in medical applications without significant adverse effects.

Dental Materials

MMA is widely used in dental applications due to its favorable mechanical properties and biocompatibility. It is commonly found in dental adhesives and restorative materials.

  • Bonding Strength : Research indicates that MMA-based adhesives provide superior bonding strength to dental substrates compared to traditional materials .

Drug Delivery Systems

MMA can also be utilized in drug delivery systems where controlled release is desired. Its polymeric forms can encapsulate therapeutic agents and release them over time.

Future Directions

The ongoing research into the biological activity of this compound suggests potential for further development in antimicrobial coatings, biomedical devices, and drug delivery systems. Future studies should focus on optimizing formulations for enhanced efficacy while minimizing cytotoxicity.

Q & A

Q. What are the key considerations for synthesizing methoxymethyl methacrylate in a laboratory setting?

this compound synthesis typically involves functionalizing methacrylate precursors with methoxymethyl groups. For example, nucleophilic substitution reactions using methoxymethyl chloride or etherification under controlled conditions can introduce the methoxymethyl moiety. Critical factors include reaction temperature (often maintained between 0–25°C to avoid side reactions), solvent selection (e.g., dichloromethane or DMF for polar aprotic environments), and stoichiometric control to minimize oligomerization . Characterization via 1^1H NMR and FTIR is essential to confirm the substitution pattern and purity.

Q. How can researchers ensure safe handling of this compound during polymerization experiments?

Safety protocols should align with OSHA and GHS guidelines:

  • Respiratory protection : Use NIOSH-approved respirators if vapor concentrations exceed permissible limits.
  • Skin/eye protection : Wear nitrile gloves and chemical-resistant goggles to prevent contact, as methacrylate monomers are sensitizers .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks . Contaminated equipment must be deactivated with ethanol or alkaline solutions to hydrolyze residual monomer before disposal .

Q. What analytical techniques are most reliable for quantifying this compound monomer content in copolymer systems?

Reverse-phase HPLC with UV detection (e.g., at 210 nm) is widely used. Sample preparation involves dissolving the copolymer in methanol, precipitating the polymer with a phosphate buffer, and centrifuging to isolate the monomer-containing supernatant . Calibration curves using pure monomer standards ensure accuracy. For structural confirmation, 13^{13}C NMR can differentiate methoxymethyl peaks (~55–60 ppm for OCH3_3) from backbone carbons .

Advanced Research Questions

Q. How can contradictory data on copolymer reactivity ratios involving this compound be resolved?

Reactivity ratios (e.g., r1r_1, r2r_2) derived from the Mayo-Lewis equation may vary due to solvent polarity or initiator efficiency. To address discrepancies:

  • Experimental replication : Conduct polymerizations in triplicate under identical conditions.
  • Advanced kinetic modeling : Use computational tools like PREDICI to account for diffusion-controlled termination effects at high conversions .
  • Cross-validation : Compare results with complementary methods (e.g., chain-length distribution analysis via GPC) .

Q. What mechanistic insights explain the environmental degradation of this compound-based polymers?

Degradation under UV exposure involves Norrish Type I/II reactions, cleaving the methoxymethyl side chains and backbone. Hydrolytic stability depends on pH: acidic conditions protonate the ester group, accelerating hydrolysis, while alkaline media promote nucleophilic attack on the carbonyl carbon. Accelerated aging studies (e.g., 72-hour UV/condensation cycles per ASTM G154) quantify mass loss and carbonyl index changes via FTIR .

Q. How do this compound’s steric and electronic properties influence its copolymerization kinetics with polar monomers like acrylic acid?

The methoxymethyl group’s electron-donating nature increases the monomer’s electron density, enhancing reactivity in free-radical copolymerization with electron-deficient comonomers (e.g., acrylic acid). Steric hindrance from the methoxymethyl substituent, however, reduces propagation rates at high conversions. Kinetic studies using real-time FTIR or Raman spectroscopy can monitor conversion-dependent rate constants .

Methodological Guidance

Q. What strategies mitigate oxygen inhibition in radical polymerization of this compound?

  • Purge with inert gas : Nitrogen or argon sparging reduces dissolved oxygen.
  • Redox initiators : Systems like persulfate-ascorbic acid initiate polymerization at lower temperatures, minimizing oxygen interference .
  • Sealed reactors : Use ampoule polymerization setups for small-scale experiments .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Strict stoichiometric control : Use automated syringe pumps for reagent addition.
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like ATR-FTIR for real-time reaction tracking.
  • Post-synthesis purification : Column chromatography or recrystallization removes unreacted precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.